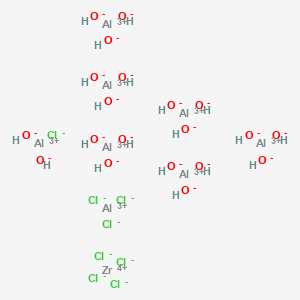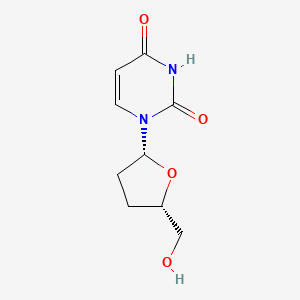
2',3'-Dideoxyuridine
Overview
Description
2’,3’-Dideoxyuridine is a synthetic nucleoside analog that lacks hydroxyl groups at the 2’ and 3’ positions of the ribose sugar. This compound is structurally similar to uridine, a naturally occurring nucleoside, but with the absence of these hydroxyl groups, it exhibits unique properties that make it useful in various scientific and medical applications. The molecular formula of 2’,3’-Dideoxyuridine is C9H12N2O4, and it has a molecular weight of 212.20 g/mol .
Mechanism of Action
Target of Action
2’,3’-Dideoxyuridine is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These targets play a crucial role in the replication and survival of these cells.
Mode of Action
2’,3’-Dideoxyuridine interacts with its targets by inhibiting DNA synthesis . This interaction results in the disruption of the replication process, leading to the death of the targeted cells .
Biochemical Pathways
The primary biochemical pathway affected by 2’,3’-Dideoxyuridine is the DNA synthesis pathway . By inhibiting this pathway, 2’,3’-Dideoxyuridine prevents the replication of the targeted cells, leading to their death .
Pharmacokinetics
It is known that the compound is eliminated mainly by renal excretion . The oral bioavailability of 2’,3’-Dideoxyuridine is approximately 41% . The compound’s ADME properties and their impact on bioavailability are still under investigation.
Result of Action
The primary result of 2’,3’-Dideoxyuridine’s action is the death of the targeted cells . This is achieved through the inhibition of DNA synthesis, which prevents the replication of the cells . Additionally, 2’,3’-Dideoxyuridine can induce apoptosis, or programmed cell death .
Biochemical Analysis
Biochemical Properties
2’,3’-Dideoxyuridine plays a crucial role in biochemical reactions, particularly in the inhibition of viral replication. It interacts with several key enzymes and proteins, including reverse transcriptase, which is essential for the replication of retroviruses such as HIV. By incorporating into the viral DNA during replication, 2’,3’-Dideoxyuridine terminates the DNA chain elongation process, thereby inhibiting viral replication . Additionally, it interacts with cellular enzymes such as thymidine kinase, which phosphorylates 2’,3’-Dideoxyuridine to its active triphosphate form, further enhancing its antiviral activity .
Cellular Effects
2’,3’-Dideoxyuridine exerts profound effects on various types of cells and cellular processes. In infected cells, it inhibits viral replication by terminating DNA chain elongation. This action disrupts the viral life cycle and prevents the production of new virions . Furthermore, 2’,3’-Dideoxyuridine influences cell signaling pathways and gene expression by interfering with the synthesis of viral DNA. This interference can lead to alterations in cellular metabolism and the activation of cellular defense mechanisms . In addition, 2’,3’-Dideoxyuridine has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of 2’,3’-Dideoxyuridine involves its incorporation into the growing DNA chain during replication. Due to the absence of hydroxyl groups at the 2’ and 3’ positions, 2’,3’-Dideoxyuridine acts as a chain terminator, preventing the addition of further nucleotides . This inhibition of DNA synthesis is primarily mediated through its interaction with reverse transcriptase in retroviruses and DNA polymerase in cellular systems . Additionally, 2’,3’-Dideoxyuridine can inhibit thymidylate synthase, an enzyme involved in the synthesis of thymidine, further disrupting DNA synthesis and repair processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,3’-Dideoxyuridine can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods . In vitro studies have shown that 2’,3’-Dideoxyuridine can maintain its antiviral activity for several days, but its efficacy may diminish with extended exposure . Long-term effects on cellular function have been observed in in vivo studies, where prolonged administration of 2’,3’-Dideoxyuridine led to sustained inhibition of viral replication and reduced viral load .
Dosage Effects in Animal Models
The effects of 2’,3’-Dideoxyuridine vary with different dosages in animal models. At low doses, it effectively inhibits viral replication without causing significant toxicity . At higher doses, 2’,3’-Dideoxyuridine can induce toxic effects, including bone marrow suppression and hepatotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve antiviral activity, while exceeding this threshold can lead to adverse effects . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
2’,3’-Dideoxyuridine is involved in several metabolic pathways, primarily related to its activation and degradation. Upon entering the cell, it is phosphorylated by thymidine kinase to form 2’,3’-Dideoxyuridine monophosphate, which is further phosphorylated to its active triphosphate form . This triphosphate form is incorporated into the viral DNA, leading to chain termination . Additionally, 2’,3’-Dideoxyuridine can undergo deamination by cytidine deaminase, resulting in the formation of 2’,3’-Dideoxycytidine, which retains antiviral activity .
Transport and Distribution
The transport and distribution of 2’,3’-Dideoxyuridine within cells and tissues are facilitated by nucleoside transporters . These transporters enable the uptake of 2’,3’-Dideoxyuridine into cells, where it can exert its antiviral effects. Once inside the cell, 2’,3’-Dideoxyuridine is distributed to various cellular compartments, including the nucleus, where it is incorporated into the viral DNA . The compound’s distribution is influenced by its affinity for nucleoside transporters and its ability to cross cellular membranes .
Subcellular Localization
2’,3’-Dideoxyuridine exhibits specific subcellular localization patterns that are critical for its activity. It is primarily localized in the nucleus, where it interacts with viral and cellular DNA . The compound’s localization is facilitated by its structural similarity to natural nucleosides, allowing it to be recognized and transported by nucleoside transporters . Additionally, post-translational modifications, such as phosphorylation, play a role in directing 2’,3’-Dideoxyuridine to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxyuridine typically involves the selective removal of hydroxyl groups from uridine. One common method is the use of a Mitsunobu reaction, where uridine is treated with triphenylphosphine and diethyl azodicarboxylate in the presence of an appropriate alcohol to yield the desired dideoxy compound . Another approach involves the use of bis(N-alkylcarbamoyloxymethyl) phosphate in the presence of triphenylphosphine and diethyl azodicarboxylate to produce 2’,3’-Dideoxyuridine .
Industrial Production Methods
Industrial production of 2’,3’-Dideoxyuridine may involve microbial methods, such as transdideoxyribosylation, where microorganisms like Escherichia coli are used to produce the compound from uridine and adenine . This method can be optimized for large-scale production by adjusting pH and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dideoxyuridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uracil derivatives.
Reduction: Reduction reactions can convert it into other nucleoside analogs.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various uracil derivatives, reduced nucleosides, and substituted nucleoside analogs .
Scientific Research Applications
2’,3’-Dideoxyuridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs.
Biology: The compound is used in studies of DNA synthesis and repair mechanisms.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
Comparison with Similar Compounds
2’,3’-Dideoxyuridine is similar to other nucleoside analogs, such as:
3’-Azido-3’-deoxythymidine (AZT): Both compounds are used as antiviral agents, but AZT has an azido group at the 3’ position, making it more potent against HIV.
2’,3’-Dideoxycytidine: This compound is also used in antiviral therapy but has a cytosine base instead of uracil.
2’,3’-Dideoxyinosine: Similar in structure but contains an inosine base, used in the treatment of HIV.
The uniqueness of 2’,3’-Dideoxyuridine lies in its specific incorporation into DNA and its ability to act as a chain terminator, making it a valuable tool in antiviral therapy and research .
Properties
IUPAC Name |
1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c12-5-6-1-2-8(15-6)11-4-3-7(13)10-9(11)14/h3-4,6,8,12H,1-2,5H2,(H,10,13,14)/t6-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOTXLJHDSNXMW-POYBYMJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208558 | |
| Record name | 2',3'-Dideoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5983-09-5 | |
| Record name | 2',3'-Dideoxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005983095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3'-Dideoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 2',3'-dideoxyuridine against retroviruses like HIV?
A1: this compound exerts its antiviral effect by first being phosphorylated intracellularly to its active metabolite, this compound-5'-triphosphate (ddUTP) [, ]. ddUTP then acts as a potent and selective inhibitor of the reverse transcriptase (RT) enzyme of retroviruses like HIV [, , , ]. It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain [, ]. Due to the lack of a 3'-hydroxyl group, ddUTP terminates further DNA chain elongation, ultimately blocking viral replication [, , ].
Q2: Why is this compound itself considered inactive against HIV in cells, despite the potency of its triphosphate form?
A2: Although ddUTP is a potent inhibitor of HIV reverse transcriptase, ddUrd itself displays poor anti-HIV activity in cells [, ]. This is attributed to its inefficient intracellular conversion to the active triphosphate form, primarily due to its low affinity for cellular nucleoside kinases responsible for the initial phosphorylation step [, ].
Q3: What novel metabolic pathways have been discovered for this compound and its analogues?
A4: Research has revealed a previously unrecognized metabolic pathway for this compound and similar analogues involving the formation of 5'-O-diphosphohexose derivatives []. Specifically, this compound-5'-O-diphosphoglucose and this compound-5'-O-diphospho-N-acetylglucosamine were identified in human peripheral blood mononuclear cells and bone marrow cells exposed to radiolabeled this compound []. These findings suggest unique metabolic features of this compound that may contribute to its distinct pharmacological profile.
Q4: What is the molecular formula and molecular weight of this compound?
A4: The molecular formula of this compound is C9H12N2O5, and its molecular weight is 228.20 g/mol.
Q5: How do structural modifications of the this compound scaffold affect its antiviral activity?
A6: Modifications at the 5-position of the uracil ring have been explored, with varying effects on activity: * 5-Alkyl substitutions: Small alkyl groups like methyl (thymidine) and ethyl generally retain or even enhance potency [, , ]. * 5-Halogens: Halogen substitutions, particularly chlorine (FddClUrd) at the 5-position, have demonstrated potent and selective anti-HIV-1 activity [, , ]. * 5-Alkoxymethyl groups: These modifications did not show significant activity against HIV-1 []. * 5-o-Carboranyl: This bulky, lipophilic substitution resulted in weak anti-HIV activity []. * 6-Benzyl group: When combined with a 1-[(2-hydroxyethoxy)methyl] substituent, this modification yielded potent anti-HIV-1 activity [].
Q6: What is the impact of modifications at the 3'-position on the activity of this compound analogues?
A7: The 3'-position is crucial for activity. Replacing the 3'-hydroxyl with: * Azido (AzddU): Retains potent anti-HIV activity, but shows cell type-dependent metabolism [, ]. * Fluoro (FddUrd): Generally enhances potency and selectivity against HIV [, ]. * Amino: Results in loss of significant antiviral activity []. * Isocyano: Leads to loss of anti-HIV activity and increased cytotoxicity compared to the azido analogue []. * Triazol-1-yl: Does not show significant anti-HIV activity [].
Q7: What is the significance of the 5'-hydroxyl group in this compound for its antiviral activity?
A8: The 5'-hydroxyl group is essential for the phosphorylation of this compound to its active triphosphate form []. Modifications at this position generally lead to a significant reduction or complete loss of antiviral activity, highlighting its critical role in the drug's mechanism of action [, ].
Q8: What is the in vitro antiviral activity of this compound and its analogues?
A10: The provided research focuses on the activity of this compound derivatives rather than the parent compound itself. Notably: * 3'-Azido-2',3'-dideoxyuridine (AzddU): Demonstrates potent inhibition of HIV-1 replication in human peripheral blood mononuclear cells, comparable to AZT [, , , ]. * 3'-Fluoro-2',3'-dideoxyuridine (FddUrd) and its 5-halogen derivatives: Exhibit potent anti-HIV-1 activity in MT4 cells, with FddClUrd showing selectivity comparable to AZT []. * 2,5'-Anhydro analogues of AzddU and AZT: Display significant anti-HIV-1 activity, although generally lower than their parent compounds []. * 3'-Amino-2',3'-dideoxy-5-fluorouridine: Shows activity against adenovirus and some Gram-positive bacteria but not against HIV [].
Q9: What strategies have been explored to improve the delivery of this compound monophosphate into cells?
A12: Due to the poor cellular uptake of this compound monophosphate (ddUMP), researchers have explored the use of membrane-permeable prodrugs []. One approach involves masking the phosphate group with lipophilic pivaloyloxymethyl (piv) groups, creating bis(pivaloyloxymethyl) this compound 5'-monophosphate (piv2-ddUMP) []. This prodrug successfully delivered ddUMP into human T cells, leading to the formation of active di- and triphosphate metabolites and exhibiting anti-HIV-1 activity []. This “masked nucleotide” strategy holds promise for overcoming the limitations of poor cellular uptake associated with nucleotide analogues.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


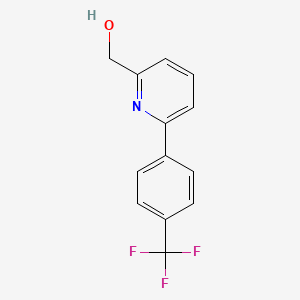
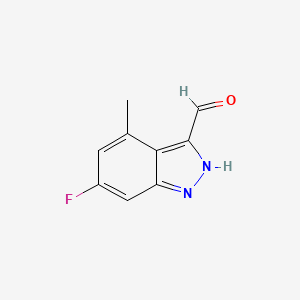

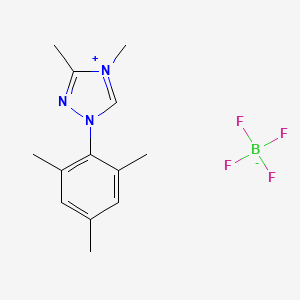
![7-(2,6-Dichlorophenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B1630209.png)
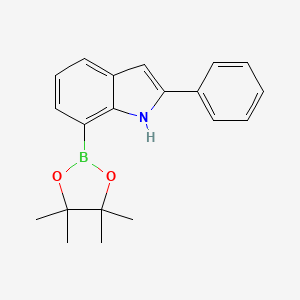
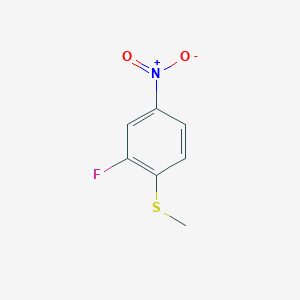

![2-(3,5-Di-tert-Butylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1630220.png)
![2-(3-Methoxy-2-methylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1630221.png)
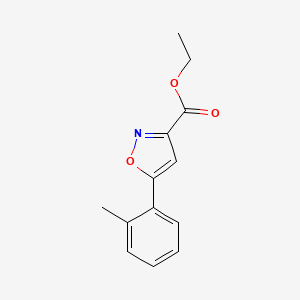

![2,3-Dihydro-1h-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B1630227.png)
